2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d']bis[1,3]dioxole-4,5-diol
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of catalysts. For example, the synthesis of 2,6-Di(thiophen-2-yl)-benzo[1,2-d:4,5-d']bisoxazole was achieved using a one-pot reaction with an organic aminoxyl radical as the catalyst, indicating the potential for innovative catalysis in the synthesis of complex molecules . Similarly, the synthesis of 3,7-Bis(carboethoxy) perhydro-1,5,2,4,6,8-dithiatetrazocine 1,1,5,5-tetroxide involved single-crystal X-ray crystallographic analysis, which could be relevant for confirming the structure of synthesized compounds like 2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d']bis[1,3]dioxole-4,5-diol .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and reactivity. Single-crystal X-ray diffraction is a common technique used to determine the crystal structure, as seen in the study of 2,6-Di(thiophen-2-yl)-benzo[1,2-d:4,5-d']bisoxazole, which crystallizes in the monoclinic space group . This technique could similarly be applied to determine the crystal structure of 2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d']bis[1,3]dioxole-4,5-diol.
Chemical Reactions Analysis
The reactivity of organic compounds with various reagents can lead to a variety of chemical transformations. For instance, the use of 3,7-Bis(carboethoxy) perhydro-1,5,2,4,6,8-dithiatetrazocine 1,1,5,5-tetroxide in electrophilic aromatic substitution reactions with benzene derivatives demonstrates the potential for complex organic molecules to participate in diverse chemical reactions . This knowledge can be extrapolated to predict the reactivity of 2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d']bis[1,3]dioxole-4,5-diol in similar chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds are influenced by their molecular structure. The study of 2,6-Di(thiophen-2-yl)-benzo[1,2-d:4,5-d']bisoxazole revealed its fluorescence behavior, which is a physical property that can be significant in applications such as sensing and imaging . Additionally, the electrochemical properties of compounds, as investigated in the synthesis of polyfunctional tetrazolic thioethers, can provide insights into the redox behavior of related compounds like 2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d']bis[1,3]dioxole-4,5-diol .
Scientific Research Applications
Electronic Properties Modulation : Research on benzobisoxazoles, a related compound class, indicates that structural modifications can significantly alter electronic properties like the HOMO, LUMO, and band gap levels. These findings suggest potential applications in electronic materials design (Tlach et al., 2013).
Electro-optical Properties : Another study on benzobisoxazoles showed that perfluoro-aryl group substitution influences the physical, optical, and electronic properties, pointing to potential uses in optoelectronics and material science (Chavez et al., 2019).
Antibacterial Activity : Compounds similar to 2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d']bis[1,3]dioxole-4,5-diol have been synthesized and showed promising antibacterial activity, suggesting possible applications in pharmaceuticals and medicinal chemistry (Juneja et al., 2013).
Photopolymerization in Dental Resins : Research indicates that derivatives of 2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d']bis[1,3]dioxole-4,5-diol can be used in photopolymerization processes for dental resins, highlighting applications in dental materials science (Wang et al., 2010).
Molecular Conductance : Studies on similar molecular structures have explored their conductance properties, suggesting potential applications in molecular electronics (Park et al., 2009).
Photoinitiation in Polymerization : The compound's analogs have been used as photoinitiators in polymerization processes, indicating possible use in polymer chemistry (Cui et al., 2011).
Fluorescence Behavior : A study on a structurally related compound demonstrated fluorescence behavior, suggesting potential applications in the field of fluorescence-based sensors and imaging (Chai et al., 2013).
properties
IUPAC Name |
4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-11(2)15-7-5(13)6(14)8-10(9(7)17-11)18-12(3,4)16-8/h5-10,13-14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZGHZYIHMUHSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(C3C(C2O1)OC(O3)(C)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961026 | |
Record name | 2,2,7,7-Tetramethylhexahydro-2H,7H-benzo[1,2-d:3,4-d']bis[1,3]dioxole-4,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00961026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d']bis[1,3]dioxole-4,5-diol | |
CAS RN |
65556-81-2, 40617-60-5 | |
Record name | NSC136028 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136028 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC133423 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133423 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2,7,7-Tetramethylhexahydro-2H,7H-benzo[1,2-d:3,4-d']bis[1,3]dioxole-4,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00961026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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